![molecular formula C18H13ClN4O3S B2987619 Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 893914-80-2](/img/structure/B2987619.png)

Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

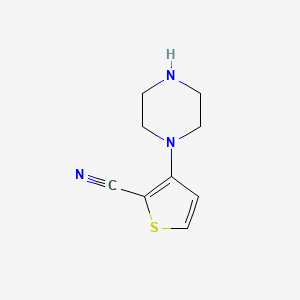

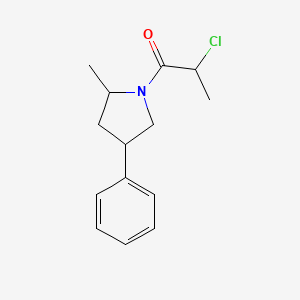

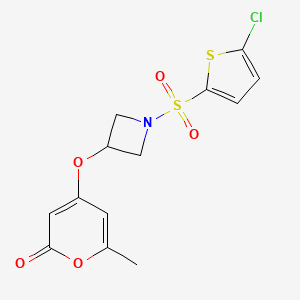

“Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds involves a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of these compounds was confirmed through elemental analysis and spectral data IR and NMR . The linear form of the tetrazolo-fused ring system of the molecule exists in the crystal .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines . The phosphate binding region occupied by –NH of the molecule was achieved .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using IR and NMR spectra . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

A study on novel pyrazole derivatives, including those similar to the chemical structure of interest, revealed significant antimicrobial and anticancer activities. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, displaying higher anticancer activity in some cases than doxorubicin, a reference drug. This indicates the potential for these compounds to be developed into new treatments for various cancers and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Evaluation of Thiazolopyrimidine Derivatives

Another research effort focused on the synthesis and evaluation of thiazolopyrimidine derivatives for their antinociceptive (pain-relieving) and anti-inflammatory properties. This work underscores the potential pharmaceutical applications of compounds synthesized from similar chemical backbones, highlighting their relevance in developing new analgesic and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antioxidant Agent Development

Further research into chalcone derivatives synthesized from related chemical structures found that these compounds exhibit potential as antioxidants. This research underscores the utility of such compounds in developing treatments or supplements to combat oxidative stress, which is linked to various chronic diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthesis and Biological Evaluation of Pyrazoline Derivatives

In a study focused on novel pyrazoline derivatives, compounds showed significant anti-inflammatory and antibacterial activities, highlighting the potential of these molecules in treating inflammation and bacterial infections. This research also demonstrates the effectiveness of microwave-assisted synthesis in creating these compounds, offering a more environmentally friendly and efficient method than conventional synthesis (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Recyclization and Analgesic Activity

The recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol to produce novel methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, and their subsequent evaluation for analgesic activity, showcases the potential of these compounds in developing new pain management solutions (Igidov et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVWWUZVNYRUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)